molecular formula C7H5F2NO3 B2803963 1,2-Difluoro-4-methoxy-3-nitrobenzene CAS No. 1806370-26-2

1,2-Difluoro-4-methoxy-3-nitrobenzene

Cat. No.: B2803963
CAS No.: 1806370-26-2
M. Wt: 189.118
InChI Key: QWHFCBJLLRPNGK-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-methoxy-3-nitrobenzene (CAS 1806370-26-2) is a fluorinated aromatic compound of significant interest in advanced chemical synthesis and pharmaceutical research. This compound serves as a versatile and valuable building block for the construction of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). Its molecular structure, incorporating fluorine atoms and a nitro group on a methoxybenzene ring, makes it a key intermediate in nucleophilic aromatic substitution reactions. In these reactions, the nitro group acts as a strong electron-withdrawing activator, facilitating the displacement of fluorine atoms by various nucleophiles, such as amines and alkoxides . Researchers utilize this compound primarily in medicinal chemistry to create novel drug candidates. Its specific value lies in its ability to introduce a difluoro-methoxy-nitrobenzene scaffold into a molecule, which can be further functionalized. This scaffold is a common motif in the synthesis of compounds for various therapeutic areas. The presence of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and bioavailability, making this intermediate crucial for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds in the drug discovery pipeline . Please Note: This product is offered exclusively for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions, as it may be harmful if inhaled, in contact with skin, or swallowed .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-difluoro-4-methoxy-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c1-13-5-3-2-4(8)6(9)7(5)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHFCBJLLRPNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 1,2 Difluoro 4 Methoxy 3 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a strongly electron-withdrawing nitro group significantly activates the benzene (B151609) ring of 1,2-difluoro-4-methoxy-3-nitrobenzene towards nucleophilic aromatic substitution (SNAr). This activation is a consequence of the stabilization of the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction pathway. nih.gov The fluorine atoms serve as excellent leaving groups in this context.

In this compound, the two fluorine atoms are positioned at C1 and C2. The regioselectivity of nucleophilic attack is determined by the relative activation of these positions by the nitro group.

The fluorine atom at the C1 position is para to the electron-withdrawing nitro group at C3.

The fluorine atom at the C2 position is ortho to the nitro group at C3.

The SNAr mechanism proceeds via the formation of a resonance-stabilized anionic σ-complex (Meisenheimer complex). researchgate.net Both ortho and para positions relative to a nitro group are highly activated because the negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro group. However, in systems containing multiple halogens, the position para to the nitro group is generally favored for substitution over the ortho position. This preference is attributed to superior stabilization of the transition state leading to the intermediate. stackexchange.com

Therefore, nucleophilic attack on this compound is predicted to occur selectively at the C1 position. This results in the displacement of the C1-fluorine atom to yield 2-fluoro-4-methoxy-3-nitro-substituted benzene derivatives as the major product.

Predicted Regioselective SNAr Reaction: Predicted SNAr reaction showing selective displacement of the fluorine atom at the C1 position by a generic nucleophile (Nu-).

Figure 1: Predominant reaction pathway for the SNAr reaction on this compound, highlighting the selective displacement of the fluorine atom para to the nitro group.

The rate and pathway of SNAr reactions are profoundly influenced by the electronic properties of the substituents on the aromatic ring.

Nitro Group (-NO₂): The nitro group is the primary activating group for this reaction. It exerts a powerful electron-withdrawing effect through both induction (-I) and resonance (-M). This effect decreases the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles. Critically, it stabilizes the anionic Meisenheimer intermediate by delocalizing the negative charge, thereby lowering the activation energy of the reaction. nih.gov

Amination reactions serve as a practical example of SNAr chemistry for this substrate. The reaction with various primary and secondary amines is expected to proceed with high regioselectivity for the C1 position. The choice of reaction medium is critical, as polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are known to accelerate SNAr reactions by effectively solvating the cation of the nucleophile salt without strongly solvating the anion, thus increasing its nucleophilicity. researchgate.net A weak base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is often added to neutralize the hydrofluoric acid (HF) generated during the reaction.

Below is a table of predicted outcomes for the amination of this compound with various amines, based on established reactivity patterns for analogous compounds. researchgate.net

Amine NucleophileTypical SolventTypical ConditionsExpected Major Product
Ammonia (NH₃)DMSO50-80 °C1-Amino-2-fluoro-4-methoxy-3-nitrobenzene
PiperidineDMF25-50 °C, K₂CO₃1-(Piperidin-1-yl)-2-fluoro-4-methoxy-3-nitrobenzene
Aniline (B41778)Acetonitrile80 °C, Et₃NN-Phenyl-(2-fluoro-4-methoxy-3-nitrophenyl)amine
BenzylamineEthanolReflux, K₂CO₃N-Benzyl-(2-fluoro-4-methoxy-3-nitrophenyl)amine

Reduction Chemistry of the Nitro Group

The nitro group in this compound can be chemically reduced to an amino group, yielding aniline derivatives that are valuable synthetic intermediates. The primary challenge in this transformation is to achieve selective reduction of the nitro group without affecting the fluorine substituents (hydrodefluorination).

The reduction of the nitro group on the this compound scaffold leads to the formation of 2,3-difluoro-6-methoxyaniline . A variety of established methods can be employed for the reduction of aromatic nitro compounds. These include:

Catalytic Hydrogenation: This is a common and efficient method, often utilizing catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.

Metal-Acid Systems: Classic methods involve the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) can be used as a hydrogen source in the presence of a catalyst (e.g., Pd/C), offering a milder alternative to using hydrogen gas.

Stoichiometric Reductants: Reagents such as tin(II) chloride (SnCl₂) are effective for the chemoselective reduction of nitro groups in the presence of other reducible functionalities.

The selection of a reduction method is critical to preserve the carbon-fluorine bonds, as some conditions can lead to unwanted hydrodefluorination. Aryl fluorides are generally the most stable of the aryl halides towards reductive cleavage, but aggressive conditions can still affect them.

Catalytic Hydrogenation: While highly effective, catalytic hydrogenation with Pd/C can sometimes cause dehalogenation. The use of Raney Nickel is often considered a safer alternative for substrates containing sensitive halogens, as it is less prone to catalyzing C-F bond cleavage.

Metal-Acid and Stoichiometric Reductions: Methods employing Fe/HCl or SnCl₂/HCl are generally considered highly chemoselective. These reagents readily reduce the nitro group while leaving aryl halides intact, making them excellent choices for the selective reduction of this compound.

The following table compares various reduction strategies and their suitability for the selective synthesis of 2,3-difluoro-6-methoxyaniline.

Reagent/SystemTypical SolventSelectivity for Nitro GroupRisk of Hydrodefluorination
H₂, Pd/CEthanol, Ethyl AcetateHighModerate
H₂, Raney NickelMethanolHighLow
Fe, HCl/Acetic AcidEthanol/WaterExcellentVery Low
SnCl₂·2H₂O, HClEthanolExcellentVery Low
Sodium Hydrosulfite (Na₂S₂O₄)THF/WaterGoodVery Low

Other Transformation Reactions

While the general reactivity of substituted nitrobenzenes is well-documented, specific experimental data for this compound in the context of addition reactions, ring cleavage, and oxidation is not readily found in the current body of scientific literature.

Addition Reactions

No specific studies detailing addition reactions, such as nucleophilic or cycloaddition reactions, involving this compound have been identified. The electron-withdrawing nature of the nitro and fluoro groups is known to activate aromatic rings towards nucleophilic attack, but specific examples and mechanistic details for this compound are not documented.

Benzene Ring Cleavage Reactions

Scientific literature lacks specific reports on the benzene ring cleavage of this compound. Such reactions are typically observed under harsh conditions or in biological systems and have not been described for this molecule.

Oxidation Pathways

There is no available information on the specific oxidation pathways of this compound. Research on the oxidation of similar nitroaromatic compounds exists, but direct data for the title compound is absent.

Computational and Theoretical Mechanistic Studies

A thorough search for computational studies on this compound yielded no specific results. While theoretical investigations of other substituted nitrobenzenes are common, this particular compound does not appear to have been the subject of published quantum chemical calculations or frontier molecular orbital analysis.

Quantum Chemical Calculations of Reaction Pathways

No peer-reviewed articles or database entries presenting quantum chemical calculations, such as Density Functional Theory (DFT) studies, on the reaction pathways of this compound were found.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Similarly, there is no available data from Frontier Molecular Orbital (HOMO/LUMO) analysis for this compound. This type of analysis is crucial for understanding the electronic structure and reactivity of a molecule, and its absence further highlights the lack of detailed research on this compound.

Molecular Electrostatic Potential (MEP) Mapping in Reactivity Prediction

The prediction of chemical reactivity is a fundamental aspect of modern computational chemistry, and Molecular Electrostatic Potential (MEP) mapping has emerged as a powerful tool in this endeavor. An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. This allows for the identification of electron-rich and electron-poor regions, which are crucial in forecasting the sites of electrophilic and nucleophilic attack, respectively.

In the context of this compound, the MEP map is instrumental in rationalizing its reactivity, particularly in nucleophilic aromatic substitution (SNA) reactions. The distribution of electrostatic potential across the molecule is dictated by the interplay of the electronic effects of its various substituents: the strongly electron-withdrawing nitro group, the electronegative fluorine atoms, and the electron-donating methoxy (B1213986) group.

An illustrative MEP map of a substituted nitrobenzene (B124822) would typically show regions of positive potential (often colored in shades of blue) and negative potential (usually depicted in shades of red). The areas with the most positive potential indicate regions of electron deficiency and are thus the most susceptible to nucleophilic attack. Conversely, regions with the most negative potential are electron-rich and are the likely sites for electrophilic interactions.

For this compound, the MEP map is anticipated to exhibit the following key features:

Positive Potential near the Nitro Group: The nitro (-NO₂) group is a potent electron-withdrawing group due to both resonance and inductive effects. This leads to a significant depletion of electron density on the aromatic ring, particularly at the ortho and para positions relative to the nitro group. Consequently, the carbon atom to which the nitro group is attached, and its immediate vicinity, would display a highly positive electrostatic potential.

Influence of Fluorine Atoms: The fluorine atoms at positions 1 and 2 are highly electronegative and exert a strong electron-withdrawing inductive effect. This further enhances the electron deficiency of the aromatic ring, making the carbon atoms to which they are attached also exhibit a positive potential. This effect renders the ring highly activated towards nucleophilic attack.

Effect of the Methoxy Group: The methoxy (-OCH₃) group at position 4 is generally considered an electron-donating group through resonance, while it has a weaker electron-withdrawing inductive effect. This would result in a region of less positive or even slightly negative potential around the methoxy group and the carbon atom to which it is bonded.

The combination of these effects leads to a distinct electronic landscape on the molecular surface of this compound. The MEP map would predict that nucleophilic attack is most likely to occur at the carbon atoms bearing the fluorine atoms, as these positions are significantly activated by the cumulative electron-withdrawing effects of the nitro group and the adjacent fluorine.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics and Reactivity of this compound

Molecular RegionSubstituent EffectsPredicted MEPPredicted Reactivity
Aromatic Ring Carbons (C1 & C2) Strong inductive withdrawal from Fluorine; Activation by Nitro groupHighly PositivePrimary sites for nucleophilic attack
Aromatic Ring Carbon (C3) Strong resonance and inductive withdrawal from Nitro groupHighly PositiveActivated site for nucleophilic attack
Aromatic Ring Carbon (C4) Resonance donation from Methoxy groupLess Positive / Slightly NegativeDeactivated for nucleophilic attack
Oxygen Atoms of Nitro Group High electronegativityHighly NegativeSite for electrophilic interaction
Oxygen Atom of Methoxy Group High electronegativityNegativeSite for electrophilic interaction

Detailed research findings from computational studies on analogous fluorinated and nitrated aromatic compounds corroborate these predictions. For instance, studies on similar molecules have shown that the presence of electron-withdrawing groups ortho and para to a leaving group significantly lowers the energy barrier for nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer intermediate. The MEP map provides a clear visual rationale for this stabilization, as the negative charge of the incoming nucleophile is directed towards the most electron-deficient (positive potential) regions of the aromatic ring.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2 Difluoro 4 Methoxy 3 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the hydrogen, carbon, and fluorine atoms.

The ¹H NMR spectrum of 1,2-Difluoro-4-methoxy-3-nitrobenzene is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The aromatic region will show two doublets, representing the two neighboring protons on the benzene (B151609) ring. The electron-donating methoxy group and the electron-withdrawing nitro and fluoro groups will influence the chemical shifts of these aromatic protons. The methoxy group protons will appear as a singlet, typically in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H 7.0 - 8.5 Doublet 8.0 - 9.0
Aromatic H 7.0 - 8.5 Doublet 8.0 - 9.0
Methoxy (OCH₃) 3.8 - 4.2 Singlet N/A

Note: Predicted data is based on analogous structures and substituent effects.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. For this compound, six distinct signals are expected for the aromatic carbons and one for the methoxy carbon. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. Carbons bonded to the electronegative fluorine, oxygen, and nitro groups will be deshielded and appear at a lower field. Carbon-fluorine coupling will also be observed, providing further structural confirmation.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-F 145 - 160
C-F 145 - 160
C-OCH₃ 140 - 155
C-NO₂ 135 - 150
Aromatic C-H 110 - 130
Aromatic C-H 110 - 130
Methoxy (OCH₃) 55 - 65

Note: Predicted data is based on analogous structures and substituent effects.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at positions 1 and 2. The chemical shifts will be influenced by the neighboring methoxy and nitro groups. Furthermore, fluorine-fluorine coupling between the two adjacent fluorine atoms would be observed as doublets, providing definitive evidence for their proximity.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

The FT-IR spectrum of this compound will display characteristic absorption bands for the nitro, methoxy, and fluoro-substituted aromatic functionalities. The strong asymmetric and symmetric stretching vibrations of the nitro group are typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-O stretching of the methoxy group will appear around 1250 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-F stretching vibrations will be present in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch 1500 - 1570
Nitro (NO₂) Symmetric Stretch 1300 - 1370
Aromatic C-H Stretch 3000 - 3100
Methoxy (C-O) Stretch 1200 - 1300
C-F Stretch 1000 - 1400
Aromatic C=C Stretch 1400 - 1600

Note: These are general ranges and can vary based on the specific molecular environment.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for determining the elemental composition and molecular weight of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular mass of this compound. This technique provides highly accurate mass measurements, which can be used to confirm the elemental formula of the compound. For a molecule with the chemical formula C₇H₅F₂NO₃, the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to measure a mass that corresponds closely to this theoretical value, thereby confirming the compound's identity.

Table 1: Theoretical vs. Expected Experimental HRMS Data for this compound

Parameter Value
Chemical Formula C₇H₅F₂NO₃
Theoretical Exact Mass Data not available
Expected Ion Adduct [M+H]⁺, [M+Na]⁺, or [M-H]⁻
Expected Measured Mass Data not available

| Mass Accuracy (ppm) | Typically < 5 ppm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a sample and then identifies them based on their mass spectrum. A GC-MS analysis of a synthesized sample of this compound would be crucial for determining its purity. The gas chromatogram would ideally show a single major peak corresponding to the target compound, with the retention time being a key identifier. The mass spectrum of this peak would then be analyzed to confirm the molecular weight and fragmentation pattern, further verifying the structure. Any additional peaks in the chromatogram would indicate the presence of impurities, which could be starting materials, byproducts, or degradation products.

Table 2: Expected GC-MS Parameters and Findings for this compound

Parameter Description Expected Finding
Retention Time (RT) Time taken for the compound to elute from the GC column. A specific and reproducible RT for the main peak.
Molecular Ion Peak (m/z) The mass-to-charge ratio corresponding to the intact molecule. Data not available
Key Fragmentation Ions Characteristic smaller ions formed by the breakdown of the molecular ion. Data not available

| Purity Assessment | The area of the main peak relative to the total area of all peaks. | Ideally >95-99% |

X-ray Crystallography for Solid-State Structure Determination

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Description Hypothetical Value
Crystal System The symmetry of the crystal lattice. e.g., Monoclinic, Orthorhombic
Space Group The specific symmetry group of the crystal. e.g., P2₁/c
Unit Cell Dimensions (Å, °) The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). Data not available
Key Bond Lengths (Å) The distances between specific atoms (e.g., C-F, C-N, C-O). Data not available
**Key Bond Angles (°) ** The angles between three connected atoms (e.g., F-C-C, O-N-O). Data not available

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block for Complex Molecular Architectures

The strategic placement of reactive sites on the 1,2-Difluoro-4-methoxy-3-nitrobenzene ring makes it an adept participant in the construction of intricate molecular structures. The electron-withdrawing nature of the nitro group activates the vicinal fluorine atoms toward nucleophilic aromatic substitution (SNAr), while the nitro group itself can be readily transformed into other functionalities, most commonly an amine, which can then undergo a wide range of condensation and cyclization reactions.

Precursor in the Synthesis of Heterocyclic Compounds

The reactivity of this compound lends itself to the synthesis of a variety of heterocyclic systems, which are core components of many biologically active molecules. The SNAr reaction is a primary pathway, where one of the fluorine atoms, typically at the C-2 position due to stronger activation from the nitro group, is displaced by a nucleophile. This initial substitution introduces a new side chain which can then be used to construct the heterocyclic ring.

A common strategy involves:

Nucleophilic Aromatic Substitution: Reaction with a dinucleophile, such as an amino alcohol or a diamine, where one nucleophilic center displaces a fluorine atom.

Reduction of the Nitro Group: The nitro group is reduced to an amine using standard conditions (e.g., H₂, Pd/C; or SnCl₂).

Intramolecular Cyclization: The newly formed amine condenses with a functional group on the previously introduced side chain to form the heterocyclic ring.

This methodology allows for the creation of diverse heterocyclic cores, as illustrated in the table below.

Starting NucleophileIntermediate Structure (Post-SNAr & Reduction)Resulting Heterocyclic Core
Ethanolamine2-(2-Amino-3-fluoro-5-methoxyphenylamino)ethanolBenzoxazine derivative
EthylenediamineN-(2-Amino-3-fluoro-5-methoxyphenyl)ethane-1,2-diamineBenzodiazepine derivative
2-Aminophenol2-(2-Amino-3-fluoro-5-methoxyphenoxy)anilinePhenoxazine derivative

Role in the Preparation of Substituted Xanthones and Acridones

Xanthones and acridones are two classes of tricyclic compounds with significant applications in medicinal chemistry and materials science. Syntheses of these scaffolds often rely on the formation of a central pyranone or pyridinone ring, respectively, by connecting two separate aromatic units. This compound can serve as a key precursor for one of these aromatic units.

For the synthesis of a substituted xanthone (B1684191), the process would typically involve:

Reaction of this compound with a substituted salicylate (B1505791) (e.g., methyl salicylate) via an SNAr reaction, displacing a fluorine atom to form a diaryl ether.

Reduction of the nitro group to an amine.

Diazotization of the resulting amine, followed by an intramolecular cyclization (Pschorr reaction) to form the xanthone core.

Similarly, for acridone (B373769) synthesis, the starting nucleophile would be a derivative of anthranilic acid. The high reactivity of the C-F bonds activated by the nitro group facilitates the initial crucial C-O or C-N bond formation required to build these tricyclic systems.

Utility in the Synthesis of N-alkylated 2-arylaminobenzimidazoles

Benzimidazoles are another critical class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of specifically substituted derivatives, such as N-alkylated 2-arylaminobenzimidazoles, can be approached using this compound. While direct literature for this specific transformation is not extensively documented, a plausible and chemically sound synthetic route can be proposed based on established reactivity patterns.

The proposed synthetic pathway would be:

SNAr Reaction: A reaction between this compound and an ortho-phenylenediamine derivative. One of the fluorine atoms is displaced by an amino group of the diamine to form an N-(nitrophenyl)-benzene-1,2-diamine intermediate.

Reductive Cyclization: The nitro group on the first ring is reduced to an amine. This intermediate, now containing three amino groups in proximity, undergoes intramolecular cyclization. The most reactive amine (from the reduced nitro group) condenses with the adjacent secondary amine's ortho-amino group, typically catalyzed by acid, to form the benzimidazole (B57391) ring. This yields a 2-arylaminobenzimidazole structure.

N-Alkylation: The final step involves the selective alkylation of one of the nitrogen atoms of the benzimidazole core using an appropriate alkylating agent (e.g., an alkyl halide) and a base.

Design and Synthesis of Fluorine-Containing Building Blocks

Beyond its direct use in constructing large molecules, this compound is also a valuable starting material for creating other, more specialized fluorine-containing building blocks. These second-generation intermediates can then be incorporated into a wide array of target molecules, particularly in the life sciences and materials sectors.

Incorporation into Pharmaceutical Intermediates

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. chemimpex.com Compounds like this compound are considered "fluorinated building blocks" that allow for the precise installation of fluorine atoms into a larger molecule.

The functional groups on the ring can be systematically modified to produce a range of pharmaceutical intermediates. For instance, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt, opening up a vast chemical space for further derivatization. One of the fluorine atoms can be substituted to attach the molecule to a larger scaffold, leaving the second fluorine atom to modulate the electronic properties of the final compound.

Reaction TypeReagent(s)Resulting IntermediatePharmaceutical Relevance
Nitro ReductionSnCl₂, HCl2,3-Difluoro-5-methoxyanilinePrecursor for kinase inhibitors, GPCR ligands
SNArPiperazine1-(2-Fluoro-4-methoxy-5-nitrophenyl)piperazineScaffold for antipsychotic or antidepressant drugs
Suzuki Coupling (post-bromination)Arylboronic acid, Pd catalystDifluoro-methoxy-nitrobiphenyl derivativeCore for anti-inflammatory or cardiovascular drugs

Precursors for Agrochemicals and Specialty Chemicals

The same properties that make fluorinated compounds valuable in pharmaceuticals also apply to the agrochemical industry. chemimpex.com The presence of a fluorinated aromatic core can significantly enhance the efficacy and selectivity of herbicides, insecticides, and fungicides. chemimpex.com this compound serves as a precursor to active agrochemical ingredients by providing a robust, fluorinated scaffold that can be further functionalized. For example, similar fluoronitroaromatic compounds are key intermediates in the synthesis of potent herbicides and insecticides. chemimpex.com

In the realm of specialty chemicals, this compound's derivatives have potential applications in the synthesis of high-performance polymers, liquid crystals, and dyes. The highly polarized nature of the molecule, resulting from its multiple electronegative substituents, suggests that its derivatives could exhibit useful photophysical properties, making them candidates for advanced materials research. chemimpex.com

Contributions to Material Science Research

While direct, extensive research specifically detailing the applications of this compound in materials science is limited in publicly accessible literature, its chemical structure suggests potential utility as a monomer or an intermediate for creating specialized polymers and materials. The presence of reactive fluorine and nitro groups on the benzene (B151609) ring allows for various chemical modifications, making it a candidate for the synthesis of high-performance materials.

Development of Functionalized Polymers

The functional groups on this compound make it a molecule of interest for the synthesis of functionalized polymers. The fluorine atoms can enhance thermal stability, chemical resistance, and hydrophobicity of a polymer backbone. The nitro group, a versatile functional group, can be readily reduced to an amine, which can then serve as a reactive site for further polymerization or for grafting other molecules onto a polymer chain.

Although specific examples of polymers derived directly from this compound are not widely reported, the principles of polymer chemistry suggest its potential use in creating polymers with unique properties. For instance, it could be used in the synthesis of polyaryletherketones (PAEKs) or other high-performance thermoplastics where the fluorine and methoxy (B1213986) groups could modify the polymer's solubility, processability, and final properties.

Interactive Data Table: Potential Contributions to Polymer Properties

Functional GroupPotential Contribution to Polymer Properties
1,2-DifluoroEnhanced thermal stability, chemical resistance, low surface energy
4-MethoxyIncreased solubility in organic solvents, potential for modification
3-NitroReactive site for reduction to amine and subsequent cross-linking or functionalization

Applications in Advanced Coatings and Adhesives

The incorporation of fluorinated compounds into coatings and adhesives is a well-established strategy to improve their performance. Fluorinated polymers are known for their low surface energy, which imparts water and oil repellency, as well as anti-graffiti and easy-to-clean properties. While there is no direct evidence of this compound being used in commercial coatings or adhesives, its structure is amenable to being a precursor for monomers used in such applications.

For example, after reduction of the nitro group to an amine, the resulting difluoro-methoxyaniline could be used as a curing agent for epoxy resins or as a monomer in the synthesis of polyurethanes or polyimides. The presence of fluorine in the resulting polymer network could lead to coatings with enhanced durability and resistance to environmental factors.

Exploration in Medicinal Chemistry as Synthetic Intermediates

Fluorinated organic compounds play a significant role in medicinal chemistry, with a substantial number of pharmaceuticals containing at least one fluorine atom. The introduction of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its multiple functional groups, serves as a versatile building block in the synthesis of more complex, biologically active molecules.

The primary utility of this compound in medicinal chemistry lies in its role as a synthetic intermediate. The nitro group can be a precursor to an amine, which is a key functional group in many drug scaffolds. The fluorine atoms can be retained in the final molecule to enhance its pharmacological properties. Chemical suppliers list this compound as an intermediate for pharmaceutical and agrochemical synthesis. guidechem.com

Interactive Data Table: Potential Synthetic Transformations in Medicinal Chemistry

Starting MaterialReagents and ConditionsProductPotential Therapeutic Area
This compoundH₂, Pd/C3,4-Difluoro-2-methoxyanilineIntermediate for various APIs
This compoundSnCl₂, HCl3,4-Difluoro-2-methoxyanilineIntermediate for various APIs
3,4-Difluoro-2-methoxyanilineAcyl chloride, baseN-(3,4-difluoro-2-methoxyphenyl)amideAnalgesics, Anti-inflammatories
3,4-Difluoro-2-methoxyanilineSulfonyl chloride, baseN-(3,4-difluoro-2-methoxyphenyl)sulfonamideAntibacterials, Diuretics

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1,2-Difluoro-4-methoxy-3-nitrobenzene?

The synthesis typically involves sequential functionalization of a benzene ring. Key steps include:

  • Fluorination : Electrophilic substitution using fluorine donors under controlled conditions.
  • Methoxy Group Introduction : Nucleophilic aromatic substitution (SNAr) with methoxide, optimized for regioselectivity.
  • Nitration : Use of mixed acids (HNO₃/H₂SO₄) at low temperatures to avoid over-nitration. Purification is achieved via column chromatography or recrystallization. Computational tools like PISTACHIO and Reaxys can predict feasible pathways and optimize reaction conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments; ¹H/¹³C NMR resolves methoxy and nitro group positions.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Detects nitro (1520–1350 cm⁻¹) and methoxy (2850–2960 cm⁻¹) functional groups. Cross-referencing with databases like NIST Chemistry WebBook ensures accurate interpretation .

Advanced Research Questions

Q. How can computational chemistry tools aid in predicting the reactivity and synthetic pathways for this compound?

  • Pathway Prediction : Tools like PISTACHIO and BKMS_METABOLIC use heuristic algorithms to rank plausible synthetic routes based on precursor availability and reaction feasibility .
  • Reactivity Modeling : Density Functional Theory (DFT) calculates transition states for nitration and fluorination, guiding regioselectivity.
  • Database Integration : REAXYS and CAS Common Chemistry provide historical reaction data to validate computational predictions .

Q. What strategies are recommended for troubleshooting low yields in the nitro-functionalization step during synthesis?

  • Temperature Control : Maintain sub-0°C conditions to suppress side reactions (e.g., ring decomposition).
  • Catalyst Screening : Lewis acids like FeCl₃ enhance nitration efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DCM) improve nitro group incorporation. Comparative analysis of literature protocols (e.g., TCI America’s guidelines) helps identify optimal conditions .

Q. How should researchers approach contradictory findings in the thermal stability data of this compound across studies?

  • Comparative Analysis : Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under standardized conditions.
  • Replication Studies : Reproduce experiments using identical purity grades (e.g., >95% GC) and instrumentation.
  • Statistical Validation : Apply inferential statistics to assess data variability, as outlined in methodological rigor frameworks .

Safety and Compliance

Q. What are the critical safety considerations when handling this compound, especially regarding its nitro and fluoro substituents?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to mitigate inhalation risks from nitro group decomposition products.
  • Waste Disposal : Neutralize nitro byproducts with reducing agents (e.g., NaHSO₃) before disposal. Safety protocols from Chemtronica AB and TCI America emphasize these measures .

Applications and Biological Relevance

Q. What are the potential research applications of this compound in developing novel materials or bioactive molecules?

  • Pharmaceutical Intermediates : Nitro groups serve as precursors for amine functionalities in drug candidates.
  • Agrochemicals : Fluorine enhances lipophilicity, improving pesticide bioavailability.
  • Materials Science : Electron-withdrawing groups (nitro, fluoro) stabilize conjugated polymers for optoelectronics. Biological activity studies highlight its role in inhibiting enzymatic targets, though FDA approval is pending .

Data Analysis and Validation

Q. How can researchers ensure methodological rigor when analyzing spectroscopic or chromatographic data for this compound?

  • Triangulation : Cross-validate NMR, MS, and IR data to confirm structural assignments.
  • Error Analysis : Report confidence intervals for retention times (HPLC) and integration values (NMR).
  • Blind Testing : Use double-blind protocols to minimize bias in data interpretation, as recommended in qualitative research frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.